Moderate Binding Affinity for Grp94 (Kd = 440 nM) and Hsp90α (Kd = 8.31 μM): A Differentiated Profile from Non-Hydroxylated Analogs and Known Inhibitors
In a fluorescence polarization assay, 9-hydroxy-9H-fluorene-2-carboxylic acid exhibited a Kd of 440 nM for Grp94 and 8.31 μM for Hsp90α . This profile differentiates it from the known selective Grp94 inhibitor KUNG65 (Kd = 540 nM) and the more potent Grp94-IN-3 (Kd = 76 nM) , indicating a distinct, moderate affinity range.
| Evidence Dimension | Binding affinity (Kd) for Grp94 and Hsp90α |
|---|---|
| Target Compound Data | Kd(Grp94) = 440 nM; Kd(Hsp90α) = 8.31 μM |
| Comparator Or Baseline | KUNG65: Kd(Grp94) = 540 nM; Grp94-IN-3: Kd(Grp94) = 76 nM, Kd(Hsp90α) = 9.17 μM |
| Quantified Difference | Target vs. KUNG65: 19% lower Kd (tighter binding); Target vs. Grp94-IN-3: 479% higher Kd (weaker Grp94 binding, comparable Hsp90α) |
| Conditions | Fluorescence polarization assay using FITC-GDA tracer; 24 hr incubation; protein origin unspecified |
Why This Matters
This moderate affinity profile, distinct from both potent and highly selective inhibitors, positions the compound as a useful chemical probe for studying Grp94/Hsp90α biology without saturating the target or inducing strong downstream effects.
- [1] BindingDB. Affinity data for CHEMBL3804872 (9-hydroxy-9H-fluorene-2-carboxylic acid). View Source
